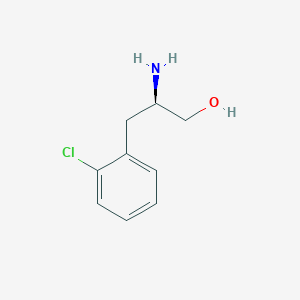
(2R)-2-Amino-3-(2-chlorophenyl)propan-1-ol
Descripción general
Descripción
(2R)-2-Amino-3-(2-chlorophenyl)propan-1-ol is a chiral compound that has attracted significant attention from researchers due to its potential applications in the pharmaceutical industry. This compound is commonly referred to as Dexchlorpheniramine or DCP, and it is a derivative of chlorpheniramine, which is an antihistamine drug used to treat various allergic conditions.
Aplicaciones Científicas De Investigación
DCP has several scientific research applications, including its use as a chiral building block in the synthesis of various pharmaceutical compounds. It is also used as a reference standard in analytical chemistry and pharmacological studies. DCP has been reported to exhibit antihistamine, antitumor, and anti-inflammatory activities, which make it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of DCP is not well understood, but it is believed to act as a histamine H1 receptor antagonist. It binds to the H1 receptor and prevents the binding of histamine, which is responsible for allergic reactions. DCP also exhibits anticholinergic and sedative effects, which contribute to its therapeutic properties.
Biochemical and Physiological Effects
DCP has several biochemical and physiological effects, including its ability to reduce histamine-induced bronchoconstriction and allergic rhinitis symptoms. It also exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation. DCP has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCP has several advantages for lab experiments, including its high purity and stability, which make it an ideal reference standard. It is also easy to synthesize and has a well-established synthesis method. However, DCP has some limitations, including its limited solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for DCP research, including its use as a chiral building block in the synthesis of new pharmaceutical compounds. DCP has shown potential as an antitumor and anti-inflammatory agent, and further research is needed to explore its therapeutic properties fully. Additionally, the mechanism of action of DCP needs to be further elucidated to understand its pharmacological effects better.
Conclusion
In conclusion, DCP is a chiral compound with several scientific research applications, including its use as a chiral building block in the synthesis of pharmaceutical compounds. It exhibits antihistamine, antitumor, and anti-inflammatory activities, which make it a potential candidate for drug development. The synthesis method of DCP is well established, and it has several advantages and limitations for lab experiments. Further research is needed to explore the therapeutic properties of DCP, and its mechanism of action needs to be further elucidated.
Propiedades
IUPAC Name |
(2R)-2-amino-3-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYIMXKEQJVRSF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CO)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Amino-3-(2-chlorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



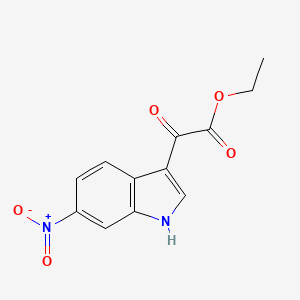
![2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B3394190.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B3394195.png)
![6-Tert-butyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B3394205.png)


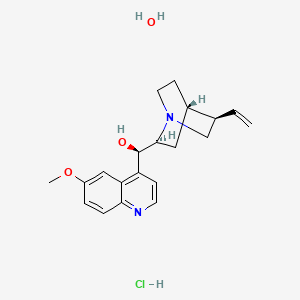
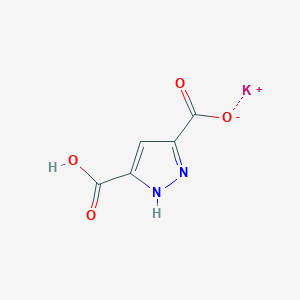
![1-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B3394239.png)



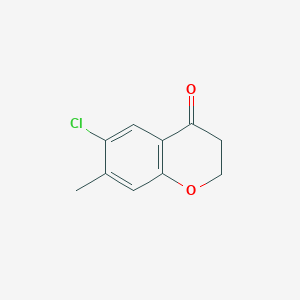
![2'-Chloro-6'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B3394272.png)